N-ethyl-2-[3-[(4-ethylphenyl)sulfonylamino]phenyl]sulfinylacetamide
Description
N-ethyl-2-[3-[(4-ethylphenyl)sulfonylamino]phenyl]sulfinylacetamide is an organic compound with a complex structure that includes sulfonyl and sulfinyl functional groups
Properties
IUPAC Name |
N-ethyl-2-[3-[(4-ethylphenyl)sulfonylamino]phenyl]sulfinylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-14-8-10-17(11-9-14)26(23,24)20-15-6-5-7-16(12-15)25(22)13-18(21)19-4-2/h5-12,20H,3-4,13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZUTCXPYLTBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)CC(=O)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[3-[(4-ethylphenyl)sulfonylamino]phenyl]sulfinylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfonylamide intermediate: The reaction between 4-ethylbenzenesulfonyl chloride and 3-aminophenyl sulfoxide in the presence of a base such as triethylamine.
Acylation: The intermediate is then acylated with N-ethylacetamide under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[3-[(4-ethylphenyl)sulfonylamino]phenyl]sulfinylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: Products depend on the substituent introduced, such as nitro or halogen groups.
Scientific Research Applications
N-ethyl-2-[3-[(4-ethylphenyl)sulfonylamino]phenyl]sulfinylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Chemical Sensors: Its derivatives are used in the design of chemical sensors due to their specific binding properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-[3-[(4-ethylphenyl)sulfonylamino]phenyl]sulfinylacetamide involves its interaction with specific molecular targets. The sulfonyl and sulfinyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a candidate for drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-[3-[(4-methylphenyl)sulfonylamino]phenyl]sulfinylacetamide
- N-ethyl-2-[3-[(4-chlorophenyl)sulfonylamino]phenyl]sulfinylacetamide
Uniqueness
N-ethyl-2-[3-[(4-ethylphenyl)sulfonylamino]phenyl]sulfinylacetamide is unique due to the presence of both sulfonyl and sulfinyl groups, which provide distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions in medicinal chemistry and materials science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
